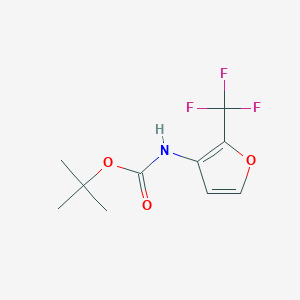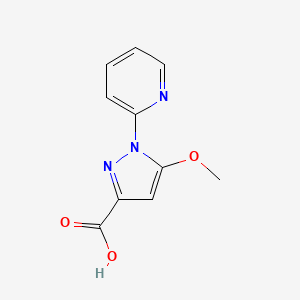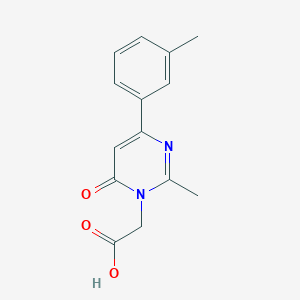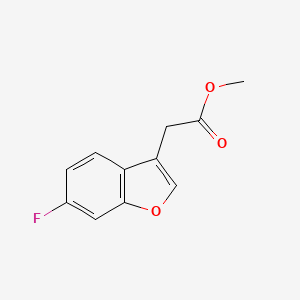
tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.2 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
The synthesis of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated furan derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the tert-butyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate has a wide range of scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The furan ring provides a rigid and planar structure, facilitating binding to active sites and influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: This compound has a pyridine ring instead of a furan ring, which affects its reactivity and binding properties.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate: This compound contains a pyrrolo[2,3-b]pyridine ring, offering different electronic and steric properties.
The uniqueness of this compound lies in its trifluoromethylated furan structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
| 1378254-92-2 | |
Formule moléculaire |
C10H12F3NO3 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
SGRUQTAYBAOMIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)





![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
